molecular formula C18H19N5O2S B2721587 6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-11-4

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2721587
M. Wt: 369.44
InChI Key: RTSRRSYBTPIYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the molecular formula C18H19N5O2S and a molecular weight of 369.441. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized using various organic chemistry reactions, including coupling reactions and substitutions. More specific synthesis methods would require detailed knowledge of the compound’s structure and reactivity.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C18H19N5O2S1. It contains several functional groups, including a pyrimidine ring and a triazole ring, both of which are common structures in organic chemistry. The exact 3D structure would require further analysis, such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, given its functional groups, it could potentially participate in a variety of organic reactions, such as nucleophilic substitutions or additions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. However, without specific experimental data, these predictions may not be entirely accurate. The compound’s properties, such as its melting point, boiling point, and solubility, would also be influenced by factors such as its purity and the specific conditions under which it is stored or used.


Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of pyrimidine derivatives have been extensively studied due to their potential in creating biologically active compounds and materials with unique properties. For instance, the work by Kinoshita et al. (1989) explores the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, resulting in various reaction products including pyrimidines and acetoacetamides, which are crucial for further chemical modifications and applications (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Novel Synthesis Methods

The development of novel synthesis methods for pyrimidine derivatives is a key area of research. For example, El-Agrody et al. (2001) reported the synthesis of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines through heteroaromatization with 4-hydroxycoumarin, showcasing innovative approaches to constructing complex heterocyclic structures with potential pharmacological activities (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Antiviral Activity

Some studies focus on the biological activities of pyrimidine derivatives. A notable example is the synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives by El-Etrawy and Abdel-Rahman (2010), which were evaluated for their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1. This research highlights the potential of pyrimidine derivatives in developing new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).

Green Chemistry and Catalysis

The pursuit of environmentally friendly synthesis methods is also a significant aspect of current research. Karami et al. (2015) developed a catalyst-free regioselective synthesis of dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, employing green chemistry principles to minimize the environmental impact of chemical synthesis (Karami, Farahi, & Banaki, 2015).

Supramolecular Chemistry

In supramolecular chemistry, the assembly of molecules into structured systems is a key area. Fonari et al. (2004) investigated pyrimidine derivatives as ligands for co-crystallization with diaza-18-crown-6, resulting in novel supramolecular assemblies. This research demonstrates the utility of pyrimidine derivatives in constructing complex molecular architectures with potential applications in material science and nanotechnology (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Safety And Hazards

As this compound is intended for research use only, it should be handled with appropriate safety precautions1. It’s important to use personal protective equipment and follow safe laboratory practices when handling this compound. Specific hazards would depend on the compound’s reactivity and toxicity, which are not provided in the available information.


Future Directions

The future directions for research on this compound would likely depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity, among other things. However, without more specific information, it’s difficult to predict what these future directions might be.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more detailed and accurate analysis, more specific and detailed information would be needed.


properties

IUPAC Name

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-4-7-26-18-22-21-15(9-13-10-16(24)20-17(25)19-13)23(18)14-8-11(2)5-6-12(14)3/h4-6,8,10H,1,7,9H2,2-3H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSRRSYBTPIYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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